![molecular formula C19H21NO5 B6574103 {[(2-methylphenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate CAS No. 1794843-91-6](/img/structure/B6574103.png)

{[(2-methylphenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

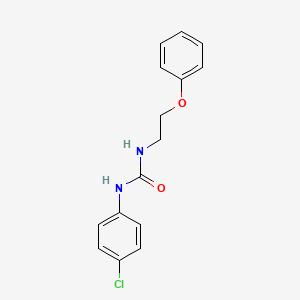

The compound “{[(2-methylphenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate” is a complex organic molecule that contains a carbamate group (carbamoyl), a methyl group, and a benzoate group. Carbamates are organic compounds derived from carbamic acid (NH2COOH) . They are used in a variety of applications, including as pesticides and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “{[(2-methylphenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate” would be complex due to the presence of multiple functional groups. The carbamate group would consist of a carbonyl (C=O) group and an amine (NH2) group . The benzoate group would consist of a benzene ring with a carboxylate (COO-) group .Chemical Reactions Analysis

Carbamates, in general, can undergo a variety of reactions. They can react with amines to form ureas . They can also undergo hydrolysis to form amines and carbon dioxide .Physical And Chemical Properties Analysis

The physical and chemical properties of “{[(2-methylphenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate” would depend on its specific structure. Carbamates, in general, are stable compounds but can decompose at high temperatures .Scientific Research Applications

Environmental Applications

The compound’s potential extends to environmental science:

a. Water Disinfection: Researchers might explore its use in electrochemical water disinfection systems. Its redox behavior could contribute to the generation of reactive species for pathogen inactivation.

b. Corrosion Inhibition: Given its aromatic structure, it could be evaluated as a corrosion inhibitor for metals. Its adsorption on metal surfaces might protect against corrosion.

If you need more information or have additional queries, feel free to ask

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s likely that it interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

The compound may be involved in various biochemical pathways. For instance, it might participate in the Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been known to cause various physiological changes, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of {[(2-methylphenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-13-6-4-5-7-14(13)11-20-18(21)12-25-19(22)15-8-16(23-2)10-17(9-15)24-3/h4-10H,11-12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYJADLWETUUPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574023.png)

![2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574044.png)

![2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574052.png)

![{[(2-methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B6574056.png)

![1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574061.png)

![1-(4-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574067.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6574077.png)

![{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate](/img/structure/B6574085.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B6574087.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B6574094.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate](/img/structure/B6574095.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate](/img/structure/B6574105.png)